4-Amino-1-alpha-D-arabinofuranosyl-2(1H)-pyrimidinone
Overview
Description
ara-C-13C3 or 1-β-D-arabinofuranosylcytosine-13C3 , is an isotopically labeled derivative of cytarabine (ara-C). It serves as an internal standard for quantifying ara-C using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques .
Preparation Methods
Synthetic Routes:: Cytarabine-13C3 is synthesized by incorporating three carbon-13 isotopes into the cytarabine molecule. The specific synthetic route involves selective labeling of the ribose sugar moiety with carbon-13 atoms.
Reaction Conditions:: The exact reaction conditions for introducing the isotopic label may vary, but the overall process aims to replace the hydrogen atoms in the ribose ring with carbon-13. The resulting compound, Cytarabine-13C3, retains the same nucleoside structure as cytarabine.
Industrial Production:: Cytarabine-13C3 is produced in specialized laboratories using isotopic labeling techniques. Its availability is primarily for research purposes and analytical applications.
Chemical Reactions Analysis
Reactions:: Cytarabine-13C3 participates in various chemical reactions, including phosphorylation, glycosylation, and enzymatic transformations. Notably, it is triphosphorylated to its active form, ara-CTP, by cellular kinases.
Common Reagents and Conditions::Deoxycytidine kinase: catalyzes the initial phosphorylation step.
Deoxycytidylate kinase: further converts it to ara-CTP.
Nucleoside diphosphate kinase: contributes to the final triphosphorylation.
Major Products:: The primary product of these reactions is ara-CTP, which inhibits DNA polymerase and disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
Scientific Research Applications
Cytarabine-13C3 finds applications across several fields:
Chemistry: Used as an internal standard for quantitative analysis.
Biology: Investigated in cell culture studies and animal models.
Medicine: Explored for its antineoplastic and antiviral properties.
Industry: Relevant for drug development and pharmacokinetic studies.
Mechanism of Action
Cytarabine-13C3 exerts its effects by:
- Incorporating into DNA during replication.
- Inhibiting DNA synthesis by chain termination.
- Disrupting normal cellular processes.
Comparison with Similar Compounds
While Cytarabine-13C3 is unique due to its isotopic labeling, similar compounds include:
Cytarabine (ara-C): The non-labeled parent compound.
Gemcitabine: Another nucleoside analog used in cancer therapy.
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859078 | |
Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |
Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cytarabine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC249004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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